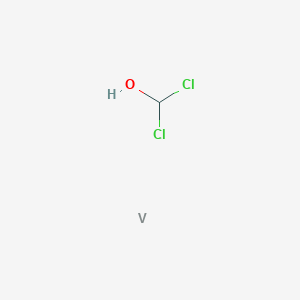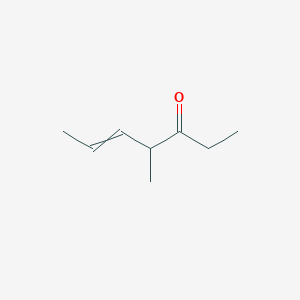
N-methylpentanehydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylpentanehydroxamic acid is a hydroxamic acid derivative known for its ability to chelate metal ions. This compound is part of a broader class of hydroxamic acids, which have been extensively studied for their applications in medicinal chemistry, particularly as inhibitors of metalloproteases and histone deacetylases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methylpentanehydroxamic acid can be synthesized through the reaction of esters or acid chlorides with hydroxylamine salts . One common method involves the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalytic systems and methylating agents to facilitate the transformation of nitro compounds into N-methylated amines .
Analyse Chemischer Reaktionen
Types of Reactions
N-methylpentanehydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine salts, methyl halides, and catalytic systems. Reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydroxylamine salts typically produces hydroxamic acids, while methylation reactions yield N-methylated derivatives .
Wissenschaftliche Forschungsanwendungen
N-methylpentanehydroxamic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-methylpentanehydroxamic acid involves its ability to chelate metal ions, which is crucial for its inhibitory effects on metalloproteases and histone deacetylases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to various biological effects such as the regulation of gene expression and inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroxamic acids such as benzohydroxamic acid and N-methyl-p-toluohydroxamic acid . These compounds share the hydroxamic acid moiety but differ in their specific structures and properties.
Uniqueness
N-methylpentanehydroxamic acid is unique due to its specific structure, which allows for effective chelation of metal ions and inhibition of specific enzymes. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Eigenschaften
CAS-Nummer |
89330-84-7 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
N-hydroxy-N-methylpentanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5-6(8)7(2)9/h9H,3-5H2,1-2H3 |
InChI-Schlüssel |
DLPRYQTWSHAATR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

silane](/img/structure/B14376772.png)

![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)




![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)



